Vomifoliol

Overview

Description

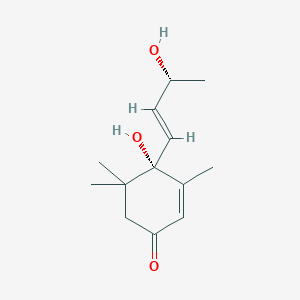

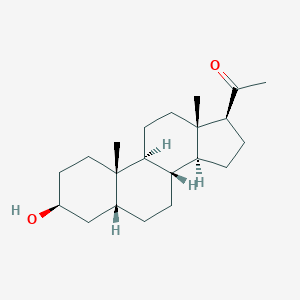

Vomifoliol is a naturally occurring sesquiterpenoid compound, specifically a megastigmane, which has been isolated from various plant sources. . This compound is structurally related to abscisic acid but has a shorter side chain.

Mechanism of Action

Target of Action

Vomifoliol, a natural sesquiterpene compound, has been found to target Calcineurin (CN) , a key enzyme in the NFAT signaling pathway . It also interacts with amyloid-beta (Aβ 1–42) , a peptide involved in the pathogenesis of Alzheimer’s disease .

Mode of Action

This compound exhibits its action by inhibiting the activity of Calcineurin (CN) at relatively low cytotoxic concentrations . It also moderately inhibits the aggregation of amyloid-beta (Aβ 1–42), thereby exhibiting neuroprotective effects .

Biochemical Pathways

This compound affects the NFAT signaling pathway by inhibiting the dephosphorylation of NFAT1, a process induced by phorbol 12-myristate 13-acetate (PMA)/ionomycin (Io) in Jurkat cells . This inhibition leads to a decrease in the expression of Interleukin-2 (IL-2) . In the context of Alzheimer’s disease, this compound interferes with the aggregation of amyloid-beta (Aβ 1–42), a key pathological characteristic associated with the disease .

Pharmacokinetics

Its ability to inhibit key enzymes at relatively low concentrations suggests that it may have good bioavailability .

Result of Action

The inhibition of Calcineurin (CN) and the subsequent suppression of the NFAT signaling pathway by this compound result in the suppression of immune responses in Jurkat cells . In the context of Alzheimer’s disease, this compound’s interaction with amyloid-beta (Aβ 1–42) results in neuroprotective effects against Aβ-induced cytotoxicity .

Biochemical Analysis

Biochemical Properties

Vomifoliol plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease . This compound interacts with amyloid-beta peptides, preventing their aggregation and thereby reducing their cytotoxic effects on neuronal cells. Additionally, this compound has been found to interact with various proteins and enzymes involved in oxidative stress and inflammation, further contributing to its neuroprotective properties .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In neuroblastoma SH-SY5Y cells, this compound has demonstrated protective effects against amyloid-beta-induced cytotoxicity . This compound influences cell function by modulating cell signaling pathways, reducing oxidative stress, and inhibiting inflammatory responses. This compound also affects gene expression, leading to the upregulation of neuroprotective genes and the downregulation of pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amyloid-beta peptides, where it binds to these peptides and inhibits their aggregation . This compound also interacts with enzymes involved in oxidative stress, such as superoxide dismutase and catalase, enhancing their activity and reducing the levels of reactive oxygen species . Additionally, this compound modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in neuroprotection and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that this compound maintains its neuroprotective effects over extended periods, with no significant loss of activity . The stability and efficacy of this compound may vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert neuroprotective effects without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage . This compound also affects metabolic flux by modulating the levels of key metabolites involved in neuroprotection and inflammation . Additionally, this compound may interact with cofactors such as NADPH, influencing its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . This compound’s localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins, which may affect its bioavailability and efficacy .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its neuroprotective effects . This compound’s targeting to specific compartments or organelles is mediated by post-translational modifications and targeting signals that direct its localization . This subcellular localization is essential for this compound’s ability to modulate oxidative stress and inflammation at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vomifoliol can be synthesized through several methods. One approach involves the asymmetric transfer hydrogenation of an acetylenic ketone using chiral ruthenium complexes as catalysts. This method yields optically active this compound stereoisomers . Another method involves the reduction of acetylenic alcohols with lithium aluminum hydride to produce allylic alcohols, which are then converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources such as Tarenna obtusifolia and Echiochilon fruticosum . The extraction process includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Vomifoliol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include dehydrothis compound and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Vomifoliol has a wide range of scientific research applications:

Chemistry: this compound is used as a precursor in the synthesis of other complex organic molecules.

Biology: It has been studied for its role in plant metabolism and its effects on stomatal closure.

Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.

Comparison with Similar Compounds

Vomifoliol is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:

Abscisic Acid: Structurally related but with a longer side chain.

Dehydrothis compound: An oxidized derivative of this compound.

Stigmasterol: Another plant-derived compound with different biological activities.

This compound stands out due to its combined neuroprotective and immunosuppressive properties, making it a compound of significant interest in both medical and industrial research.

Properties

IUPAC Name |

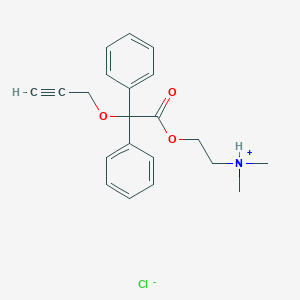

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQMCAKZRXOZLB-KOIHBYQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009964 | |

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23526-45-6, 50763-73-0 | |

| Record name | (+)-Vomifoliol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vomifoliol, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOMIFOLIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species are known to contain vomifoliol?

A1: this compound has been identified in a wide range of plant species, including but not limited to:

- Zizyphi Fructus []

- Broussonetia papyrifera []

- Pandanus nobilis x Pandanus vidalii []

- Mentha spp. []

- Palicourea officinalis []

- Vitex leptobotrys []

- Phaseolus vulgaris []

- Hedyotis corymbosa []

- Averrhoa carambola []

- Houttuyniae cordata []

- Allium sativum []

- Cucurbita pepo []

- Isatis indigotica []

- Vitis vinifera [, ]

- Litsea cubeba []

- Prunus persica []

- Euphorbia heteradena []

- Maesa membranacea []

- Dicliptera chinensis []

- Tithonia tagetiflora []

- Echiochilon fruticosum []

- Humulus lupulus []

- Caesalpinia minax []

- Rollinia emarginata []

- Cydonia vulgaris []

- Prunus mahaleb []

- Olea europeae []

- Lycium europaeum []

- Pedicularis cephalantha []

- Viola biflora []

- Aconitum tanguticum []

- Chimonanthus salicifolius []

- Tecoma stans []

- Lactuca sativa []

- Psychotria gitingensis []

- Villaria odorata []

- Lagerstroemia indica []

- Sida acuta []

- Prunus spinosa []

- Crotalaria thebaica []

- Bridelia ferruginea []

Q2: How is this compound typically isolated from plant material?

A2: this compound is commonly isolated using chromatographic techniques such as column chromatography and preparative thin-layer chromatography (TLC) [, , , ]. These methods separate compounds based on their polarity and affinity for the stationary and mobile phases.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C13H20O2 and a molecular weight of 212.30 g/mol.

Q4: What are the key spectroscopic features that characterize this compound?

A4: this compound is characterized by the following spectroscopic data:

- NMR spectroscopy: 1H and 13C NMR spectra reveal the presence of characteristic signals corresponding to the various proton and carbon environments in the molecule. [, , , , , ]

- Mass spectrometry (MS): MS analysis typically shows a molecular ion peak [M+] at m/z 212, confirming the molecular weight of this compound. [, , , ]

Q5: Has the crystal structure of this compound been determined?

A5: Yes, the crystal structure of this compound has been determined through X-ray diffraction analysis, providing insights into its three-dimensional structure. []

Q6: What are some of the reported biological activities of this compound?

A6: While not as extensively studied as other natural products, this compound has displayed some interesting biological activities, including:

- Phagostimulant activity: Research suggests that this compound acts as a potent phagostimulant for male Bactrocera latifrons (solanaceous fruit fly). []

- Potential gonado-protective effect: A study found that this compound, alongside other compounds, exhibited a potential protective effect against methotrexate-induced testicular injury in mice. This protective effect was attributed to anti-inflammatory, antioxidant, and antiapoptotic properties. []

- Antibacterial activity: this compound, identified in the leaf extracts of Sida acuta, has shown antibacterial activity against various bacterial strains, highlighting its potential use in treating common infections. []

Q7: Are there known interactions of this compound with biological targets?

A7: Specific interactions of this compound with biological targets and its downstream effects are not fully elucidated in the provided research papers. Further studies are needed to explore its mechanism of action and potential therapeutic applications.

Q8: How stable is this compound under different conditions?

A8: While the research papers don't explicitly detail this compound's stability under various conditions, some insights can be gleaned:

- Heat treatment: Several C13-norisoprenoids, including this compound, are known to degrade upon heat treatment at natural pH conditions, leading to the formation of various aroma compounds. []

- Enzymatic hydrolysis: this compound is frequently found in plants in a glycosidically bound form. This suggests that it can be released from these conjugates through enzymatic hydrolysis. [, , , , , , ]

Q9: Have there been successful syntheses of this compound?

A9: Yes, optically active stereoisomers of this compound and its glucosides (roseoside stereoisomers) have been successfully synthesized. This synthetic approach utilized an asymmetric transfer hydrogenation of α,β-acetylenic ketone as a key step. [] Another non-relay total synthesis of this compound and its C-9 epimer has been reported. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)